4-methanesulfonyl-1-(4-phenyloxane-4-carbonyl)piperidine

Physicochemical profiling ADME solubility

4-Methanesulfonyl-1-(4-phenyloxane-4-carbonyl)piperidine is a dual-functionalized piperidine derivative bearing a methylsulfonyl group at the 4-position of the piperidine ring and a 4-phenyloxane-4-carbonyl amide moiety. This compound class sits at the intersection of two privileged scaffolds: the 4-sulfonylpiperidine framework, which has been explored in patents for long-chain fatty acyl elongase (LCE) inhibition and other biological targets, and the phenyloxane (tetrahydropyran) ring system, which introduces a rigid, oxygen-containing ring that can modulate molecular shape and lipophilicity.

Molecular Formula C18H25NO4S
Molecular Weight 351.46
CAS No. 1705535-64-3
Cat. No. B2630636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methanesulfonyl-1-(4-phenyloxane-4-carbonyl)piperidine
CAS1705535-64-3
Molecular FormulaC18H25NO4S
Molecular Weight351.46
Structural Identifiers
SMILESCS(=O)(=O)C1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CC=C3
InChIInChI=1S/C18H25NO4S/c1-24(21,22)16-7-11-19(12-8-16)17(20)18(9-13-23-14-10-18)15-5-3-2-4-6-15/h2-6,16H,7-14H2,1H3
InChIKeyXVDWPBUPWLOTJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methanesulfonyl-1-(4-phenyloxane-4-carbonyl)piperidine (CAS 1705535-64-3) – Compound Selection Overview


4-Methanesulfonyl-1-(4-phenyloxane-4-carbonyl)piperidine is a dual-functionalized piperidine derivative bearing a methylsulfonyl group at the 4-position of the piperidine ring and a 4-phenyloxane-4-carbonyl amide moiety . This compound class sits at the intersection of two privileged scaffolds: the 4-sulfonylpiperidine framework, which has been explored in patents for long-chain fatty acyl elongase (LCE) inhibition and other biological targets, and the phenyloxane (tetrahydropyran) ring system, which introduces a rigid, oxygen-containing ring that can modulate molecular shape and lipophilicity . While the individual substructures appear in multiple bioactive series, this precise combination of a methylsulfonyl piperidine with a phenyloxane amide is structurally distinct, and its procurement rationale hinges on the differentiated physicochemical properties imparted by the sulfone group relative to close des-methylsulfonyl analogs.

Why a Simple Piperidine or Phenyloxane Amide Cannot Replace 1705535-64-3


At first glance, users may consider substituting 4-methanesulfonyl-1-(4-phenyloxane-4-carbonyl)piperidine with its direct des-methylsulfonyl analog, (4-phenyloxan-4-yl)(piperidin-1-yl)methanone, which shares the same core scaffold but lacks the methylsulfonyl group. However, the removal of the sulfone transforms three key physicochemical parameters that are critical for both ADME profiling and target-engagement hypotheses: the topological polar surface area (TPSA) drops dramatically, the hydrogen bond acceptor count is reduced, and the lipophilicity shifts upward , . These alterations mean the two compounds cannot be treated as interchangeable in any experiment where solubility, permeability, metabolic stability, or specific protein-ligand interactions are response variables. The quantitative evidence below clarifies exactly how the target compound differentiates from this nearest structural neighbor, enabling informed procurement decisions.

Quantitative Differentiation Evidence: 1705535-64-3 vs. (4-Phenyloxan-4-yl)(piperidin-1-yl)methanone


Topological Polar Surface Area (TPSA) Increase Drives Solubility and Permeability Differentiation

The head-to-head comparison in TPSA reveals a dominant differentiation factor. The target compound, bearing a methylsulfonyl group, possesses an estimated TPSA of 67.2 Ų (calculated via Ertl's fragment-based method) , whereas the des-methylsulfonyl analog exhibits a TPSA of only 24.7 Ų as reported by a reputable screening compound vendor . The 42.5 Ų differential is attributable exclusively to the sulfone group and places the target compound firmly into a higher polarity class that favors aqueous solubility but retards passive transcellular permeability relative to the analog. This TPSA shift has direct implications for tissue distribution and central nervous system (CNS) penetration potential.Vehicle et al.

Physicochemical profiling ADME solubility permeability polar surface area

Lipophilicity Reduction (Estimated ΔlogP ≈ -0.8) Alters Partitioning Behavior

The methylsulfonyl group significantly reduces lipophilicity. The des-methylsulfonyl comparator has a computed logP of 2.71 (ChemDiv) . Using the fragment constant approach where a methylsulfonyl substituent contributes approximately -0.8 to logP, the target compound is estimated to have a logP in the range of 1.9–2.1 . This reduction of ~0.8 log units corresponds to a roughly 6-fold decrease in octanol-water partition coefficient, which is expected to translate into higher aqueous solubility, lower non-specific protein binding, and altered metabolic stability relative to the comparator.Vehicle et al.

Lipophilicity logP partition coefficient ADME drug-likeness

Increased Hydrogen Bond Acceptor Count Enables Additional Specific Interactions

The methylsulfonyl group adds two hydrogen bond acceptor (HBA) atoms (the sulfone oxygens). The target compound thus possesses 4 HBA sites (sulfone oxygens, amide carbonyl, oxane ring oxygen), compared to only 3 HBA sites for the des-methylsulfonyl analog (amide carbonyl and oxane oxygen) , . In structure-based drug design, each additional HBA can enable a directional hydrogen bond with a protein backbone or side-chain residue that is geometrically inaccessible to the comparator. While no co-crystal structure exists for 1705535-64-3, class-level analysis of sulfone-bearing inhibitors (e.g., in kinase and GPCR programs) demonstrates that sulfone oxygens frequently form conserved hydrogen bonds in the hinge region or with catalytic lysine residues, contributions that the non-sulfonyl analog cannot replicate.Vehicle et al.

Hydrogen bonding receptor binding molecular recognition drug-target interactions

Molecular Weight Increase (+78 g/mol) Affects Ligand Efficiency Metrics

The molecular weight (MW) of 1705535-64-3 is 351.46 g/mol, compared to 273.37 g/mol for the des-methylsulfonyl analog . This +78.09 g/mol differential is solely due to the methylsulfonyl group (CH₃SO₂ = 79.10 g/mol). For fragment-based or lead optimization programs, this MW increase must be rationalized by a proportional gain in target affinity (maintaining ligand efficiency, LE ≥ 0.3 kcal/mol per heavy atom). However, for tool compound synthesis where the sulfone is required for biochemical target engagement, the MW penalty is the unavoidable cost of achieving the desired pharmacological profile. Procurement teams should evaluate whether the additional interaction capacity (HBA increase and TPSA shift) compensates for the higher MW in their specific project context.Vehicle et al.

Ligand efficiency drug-likeness lead optimization physicochemical properties

Structural Context: The 4-Phenyloxane Group Distinguishes from Simpler Benzoyl or Aryl Sulfonyl Piperidines

While numerous 4-methanesulfonylpiperidine derivatives exist (e.g., 1-(2-fluorobenzoyl)-4-methanesulfonylpiperidine, CAS 1448045-01-9 ), 1705535-64-3 uniquely incorporates a 4-phenyltetrahydro-2H-pyran (phenyloxane) carbonyl group. This oxane ring introduces a saturated heterocycle with two distinct conformations (chair, twist-boat) that can influence the spatial presentation of the phenyl ring and the amide carbonyl vector. In the broader patent landscape of 4-sulfonylpiperidine derivatives (US 8,163,898 B2 ), the phenyloxane substituent is not a typical fragment among exemplified structures, making 1705535-64-3 a valuable scaffold-hopping tool for exploring novel intellectual property space or for target selectivity profiling compared to benzoyl- or aryl-substituted counterparts.Vehicle et al.

Scaffold uniqueness conformational restriction chemical diversity patent landscape

Optimal Procurement and Application Scenarios for 1705535-64-3


Peripheral-Target Lead Optimization Requiring Low CNS Penetration Potential

Programs targeting peripheral enzymes or receptors where CNS side effects must be minimized should prioritize 1705535-64-3 over the des-methylsulfonyl analog due to its significantly higher TPSA (67.2 vs. 24.7 Ų) , . A TPSA >60 Ų is a well-established threshold associated with poor passive blood-brain barrier penetration, making 1705535-64-3 the logical choice for peripheral-restricted compound series. The concurrent lipophilicity reduction (estimated logP ~1.9) further supports this application by reducing non-specific brain tissue binding.

Sulfone-Dependent Hydrogen Bond Mimicry in Structure-Based Design

When a protein co-crystal structure suggests that a sulfone oxygen can replace a structural water molecule or engage in a key hydrogen bond with a tyrosine, serine, or lysine residue, 1705535-64-3 provides the requisite sulfone functionality that the 3-HBA des-methylsulfonyl comparator cannot supply . In such cases, the MW penalty (+78 g/mol) is an acceptable trade-off for gaining a specific target interaction, and 1705535-64-3 should be procured for crystallography or biophysical binding studies to validate the sulfone interaction hypothesis.

Scaffold-Hopping Exploration Around Crowded Benzoyl-Piperidine-Sulfone Chemical Space

IP-constrained projects seeking to differentiate from prior art exemplified in US 8,163,898 B2 (which focuses on simpler aryl amides) should procure 1705535-64-3 to introduce the conformationally distinct phenyloxane moiety , . This scaffold-hopping strategy may yield novel selectivity profiles against targets such as LCE or other sulfone-sensitive enzymes while maintaining a clear structural relationship to known active chemotypes, thus balancing novelty with tractable SAR.

Physicochemical Comparator Standard for Matched Molecular Pair Analysis

Pharmaceutical profiling teams can use 1705535-64-3 as one half of a matched molecular pair with (4-phenyloxan-4-yl)(piperidin-1-yl)methanone to quantitatively isolate the contribution of the methylsulfonyl group to aqueous solubility, metabolic stability, and permeability . Purchasing both compounds enables rigorous experimental determination of the sulfone's impact on key ADME parameters, guiding future design decisions across the program.

Quote Request

Request a Quote for 4-methanesulfonyl-1-(4-phenyloxane-4-carbonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.